molecular formula C17H21NO4 B15054494 Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B15054494
M. Wt: 303.35 g/mol
InChI Key: TYTQRIGRPYFSCE-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydrobenzo[f][1,4]oxazepine ring, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Bulk manufacturing often includes steps such as purification through crystallization or chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include antiviral and antimicrobial agents, as well as drug development for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS Number: 1713174-85-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.3529 g/mol
  • SMILES Representation : COC(=O)c1ccc2c(c1)CN(C1CCCCC1)C(=O)CO2

Research indicates that compounds similar to methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives may act through various mechanisms:

  • Gamma-secretase Inhibition : Similar compounds have been studied for their ability to inhibit gamma-secretase, an enzyme implicated in Alzheimer’s disease. This inhibition can potentially reduce the production of amyloid-beta peptides associated with neurodegeneration .
  • Antitumor Activity : Some derivatives exhibit antitumor properties by targeting specific kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the oxazepine ring can enhance anticancer efficacy .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of oxazepine derivatives. For instance:

CompoundActivityReference
Methyl 4-cyclohexyl derivativeInhibits cancer cell proliferation
Related oxazepine compoundsInduce apoptosis in breast cancer cells

These findings suggest that methyl 4-cyclohexyl-3-oxo derivatives may also possess similar properties.

Neuroprotective Effects

The neuroprotective effects of related compounds have been documented, particularly in models of Alzheimer’s disease. They may help in reducing cognitive decline by modulating neurotransmitter systems and decreasing neuroinflammation .

Case Studies and Research Findings

  • Study on Gamma-secretase Inhibition :
    • A study demonstrated that certain oxazepine derivatives effectively inhibited gamma-secretase activity in vitro. This inhibition correlated with a decrease in amyloid-beta production in neuronal cultures .
  • Antitumor Activity Evaluation :
    • In a recent evaluation, methyl 4-cyclohexyl derivatives were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), suggesting a promising avenue for further development as anticancer agents .
  • Neuroprotective Mechanisms :
    • Research involving animal models showed that related compounds could mitigate cognitive deficits induced by neurotoxic agents, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl 4-cyclohexyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C17H21NO4/c1-21-17(20)12-7-8-15-13(9-12)10-18(16(19)11-22-15)14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3

InChI Key

TYTQRIGRPYFSCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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